N,O-Didesmethyl Tramadol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

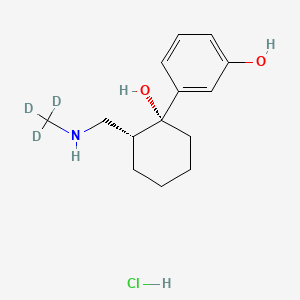

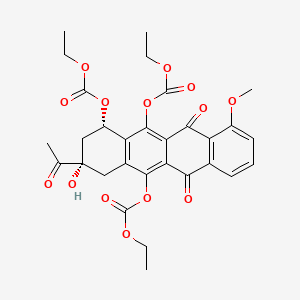

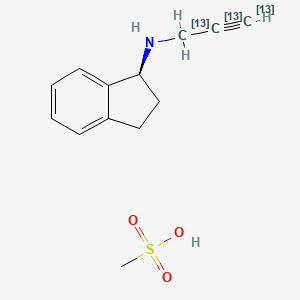

“N,O-Didesmethyl Tramadol” is an opioid derivative and one of the active metabolites of the opioid analgesic medication tramadol . It is also known as (+)-N,O-Di-Desmethyl Tramadol . The molecular formula of “N,O-Didesmethyl Tramadol” is C14H21NO2 .

Synthesis Analysis

Tramadol is metabolized to O-desmethyltramadol (ODT) primarily by cytochrome P450 (CYP) 2D6, and N-desmethyltramadol (NDT) by CYP2B6 and CYP3A4. ODT and NDT are further metabolized to N,O-didesmethyltramadol (NODT) by CYPs .Molecular Structure Analysis

The molecular weight of “N,O-Didesmethyl Tramadol” is 235.32 g/mol . The IUPAC name is 3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol . The InChI is InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1 .Chemical Reactions Analysis

Tramadol is metabolized to its active metabolite M1 via hepatic phase I O-demethylation . The analytical behavior of tramadol and its demethyl metabolites, i.e., O-desmethyl tramadol, N-desmethyl tramadol, and N,O-didesmethyl tramadol, have been studied using an LC-HRMS/MS system .Physical And Chemical Properties Analysis

“N,O-Didesmethyl Tramadol” has a molecular weight of 274.80 g/mol . It has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 274.1527369 g/mol .Scientific Research Applications

Pharmacokinetics and Metabolism : Tramadol is metabolized into several compounds including N,O-Didesmethyl Tramadol. The concentrations of these metabolites vary depending on the administration route and are critical for understanding tramadol's efficacy and safety in both human and veterinary medicine (Vettorato et al., 2010); (De Leo et al., 2009).

Clinical Pharmacology : Understanding the metabolism of tramadol, including the formation of N,O-Didesmethyl Tramadol, is crucial for its clinical use. This knowledge helps in determining appropriate dosages and predicting responses based on individual metabolic profiles, especially considering genetic polymorphisms affecting metabolism (Grond & Sablotzki, 2004).

Toxicology and Overdose Analysis : In cases of tramadol overdose, the presence and levels of metabolites like N,O-Didesmethyl Tramadol are critical for forensic investigations. These metabolites help in understanding the cause of death and the role tramadol played in it (Barbera et al., 2013).

Pharmacogenetics : Genetic variations, particularly in enzymes like cytochrome P450, significantly influence the metabolism of tramadol into N,O-Didesmethyl Tramadol and other metabolites. This variation can affect the drug's efficacy and the occurrence of side effects (Lee et al., 2019).

Drug Interactions and Side Effects : The interaction of tramadol and its metabolites with other drugs, especially CNS depressants like benzodiazepines, is a critical area of study. Understanding these interactions is essential for safe and effective pain management (Clarot et al., 2003).

Potential Biased Agonism : Recent research suggests that desmetramadol, a metabolite of tramadol, might act as a G-protein biased µ opioid receptor agonist. This finding could explain why tramadol and its metabolites, including N,O-Didesmethyl Tramadol, have a lower risk of causing respiratory depression, a common issue with other opioids (Zebala et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management . Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

properties

IUPAC Name |

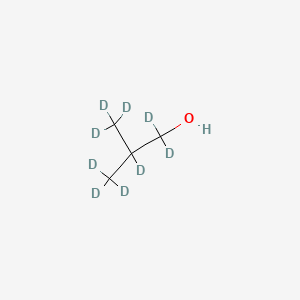

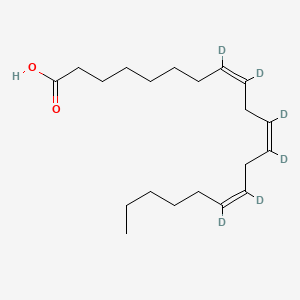

3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBJHQKEHXABPM-FTKSRVEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Didesmethyl Tramadol | |

CAS RN |

1261393-89-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261393-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: How is N,O-Didesmethyl Tramadol formed in the body?

A1: N,O-Didesmethyl Tramadol (M5) is a minor metabolite of tramadol generated through multiple metabolic steps. Primarily, tramadol undergoes either O-demethylation by CYP2D6 to form O-desmethyl-tramadol (M1) or N-demethylation by CYP2B6 and CYP3A4 to form N-desmethyl-tramadol (M2) [, ]. While the exact enzymatic pathway for M5 formation isn't fully elucidated in these studies, it likely arises from further demethylation of either M1 or M2. [, ]

Q2: What are the relative amounts of N,O-Didesmethyl Tramadol formed compared to other tramadol metabolites?

A2: Studies show that M5 is a minor metabolite of tramadol. In human liver microsomes, M5 constitutes less than or equal to 3.0% of the total tramadol metabolism. [] Similarly, in canine models, M5 plasma concentrations remained lower than the parent drug tramadol after both intravenous and intramuscular administration. [] Rectal administration in dogs resulted in higher M5 levels compared to tramadol, suggesting route-dependent metabolism differences. []

Q3: Are there any analytical methods available to detect and quantify N,O-Didesmethyl Tramadol?

A3: While the provided research articles don't delve into specific analytical methods for M5 quantification, they utilize high-performance liquid chromatography (HPLC) coupled with fluorimetric detection to measure tramadol and its primary metabolites, including M5, in plasma samples. [, ] This suggests that similar chromatographic techniques could be employed for the specific analysis of M5.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((E)-3-[1-(3-[[3-(DIMETHYL(3-[4-[(E)-3-(3-METHYL-1,3-BENZOXAZOL-3-IUM-2-YL)-2-PROPENYLIDENE]-1(4H)](/img/no-structure.png)

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)